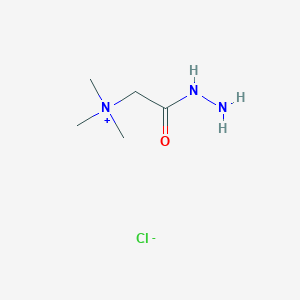

(2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium;chloride

Description

Properties

CAS No. |

123-46-6 |

|---|---|

Molecular Formula |

C5H14ClN3O |

Molecular Weight |

167.64 g/mol |

IUPAC Name |

2-(trimethylazaniumyl)ethanehydrazonate;hydrochloride |

InChI |

InChI=1S/C5H13N3O.ClH/c1-8(2,3)4-5(9)7-6;/h4,6H2,1-3H3;1H |

InChI Key |

YSULOORXQBDPCU-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CC(=O)NN.[Cl-] |

Other CAS No. |

123-46-6 |

Pictograms |

Irritant |

Synonyms |

2-Hydrazinyl-N,N,N-trimethyl-2-oxo-ethanaminium Chloride; (Carboxymethyl)trimethylammonium Chloride Hydrazide; (Carboxymethyl)trimethyl-ammonium Chloride Hydrazide; 2-Hydrazino-N,N,N-trimethyl-2-oxo-ethanaminium Chloride; (2-Hydrazino-2-oxoethyl)trim |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium;chloride (Girard's Reagent T)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of (2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium;chloride, commonly known as Girard's Reagent T. This versatile cationic hydrazide plays a crucial role as a derivatizing agent in analytical chemistry, particularly in the analysis of carbonyl-containing compounds by mass spectrometry. This document outlines a detailed, two-step synthesis protocol, starting from readily available precursors. Furthermore, it presents a thorough characterization of the final product, including its physicochemical properties and expected spectroscopic signatures (¹H NMR, ¹³C NMR, and FTIR). All quantitative data are summarized in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound, or Girard's Reagent T, is a quaternary ammonium salt containing a terminal hydrazide functional group. Its unique structure, featuring a pre-charged cationic center, makes it an invaluable tool for the derivatization of aldehydes and ketones. This chemical modification introduces a permanent positive charge to the analyte, significantly enhancing its ionization efficiency in mass spectrometry, thereby improving detection sensitivity.[1] Girard's Reagent T is widely employed in various fields, including the analysis of steroids, oligosaccharides, and in proteomics for the identification of carbonylated proteins.[2] This guide offers a detailed methodology for its synthesis and a comprehensive summary of its key characterization parameters to support its application in research and development.

Synthesis Protocol

The synthesis of Girard's Reagent T is a two-step process that can be readily performed in a standard laboratory setting. The first step involves the quaternization of trimethylamine with ethyl chloroacetate to form ethyl (trimethylammonio)acetate chloride. The subsequent step is the hydrazinolysis of the ester intermediate to yield the final product. A large-scale synthesis of Girard's Reagent T has been well-documented in the chemical literature, highlighting its accessibility.[3]

Experimental Protocol

Step 1: Synthesis of Ethyl (trimethylammonio)acetate Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl chloroacetate in absolute ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of trimethylamine in ethanol to the cooled ethyl chloroacetate solution with continuous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

-

Gently reflux the mixture for several hours to ensure the completion of the quaternization reaction.

-

After reflux, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the quaternary ammonium salt.

-

Collect the white crystalline product by vacuum filtration and wash it with cold absolute ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain pure ethyl (trimethylammonio)acetate chloride.

Step 2: Synthesis of this compound (Girard's Reagent T)

-

Dissolve the dried ethyl (trimethylammonio)acetate chloride in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add hydrazine hydrate slowly with continuous stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for an extended period (typically 24 hours) to allow for complete hydrazinolysis.

-

After the reaction is complete, concentrate the solution under reduced pressure to remove the ethanol.

-

The resulting crude product can be purified by recrystallization from absolute ethanol to yield pure this compound as a white crystalline solid.

Synthesis Workflow Diagram

Caption: Synthesis workflow for Girard's Reagent T.

Characterization

A thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following sections detail its key physicochemical and spectroscopic properties.

Physicochemical Properties

The physical and chemical properties of Girard's Reagent T are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₄ClN₃O | [4] |

| Molecular Weight | 167.64 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 188-192 °C (decomposes) | [4] |

| Solubility | Soluble in water | [4] |

Spectroscopic Data

The structural elucidation of Girard's Reagent T is achieved through various spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, and FTIR spectroscopy are presented below.

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum of Girard's Reagent T is expected to show distinct signals corresponding to the different types of protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~3.4 | Singlet | 9H, -N⁺(CH₃)₃ |

| ~4.2 | Singlet | 2H, -CH₂- |

| Broad signal | Singlet | 3H, -NHNH₂ |

3.2.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~55 | -N⁺(CH₃)₃ |

| ~65 | -CH₂- |

| ~168 | C=O (amide) |

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the presence of key functional groups in Girard's Reagent T.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3100 | Strong, Broad | N-H stretching (hydrazide) |

| 3000-2850 | Medium | C-H stretching (methyl and methylene) |

| ~1680 | Strong | C=O stretching (amide I) |

| ~1600 | Medium | N-H bending (amide II) |

| ~1480 | Medium | C-H bending (methyl) |

| ~970 | Medium | C-N⁺ stretching (quaternary ammonium) |

Logical Relationship of Synthesis and Characterization

Caption: Relationship between synthesis and characterization.

Applications in Drug Development and Research

Girard's Reagent T is a powerful tool for the derivatization of carbonyl compounds, a functional group present in many biologically active molecules and their metabolites. Its primary application lies in enhancing the sensitivity of mass spectrometric analysis.

Derivatization Reaction Pathway

Caption: Derivatization of a carbonyl compound with Girard's Reagent T.

By converting a neutral carbonyl compound into a permanently charged hydrazone derivative, Girard's Reagent T facilitates more efficient ionization and fragmentation in the mass spectrometer, leading to lower limits of detection and quantification. This is particularly advantageous in drug metabolism studies, biomarker discovery, and the analysis of complex biological samples where target analytes are present in low concentrations.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound (Girard's Reagent T) and a comprehensive overview of its characterization. The straightforward synthesis and the valuable analytical advantages it offers make Girard's Reagent T an essential tool for researchers in chemistry and drug development. The data and diagrams presented herein are intended to serve as a practical resource for the successful preparation and application of this important derivatizing agent.

References

- 1. CN109111371B - Preparation method of hydrazino ethyl acetate hydrochloride - Google Patents [patents.google.com]

- 2. CN101648927A - Synthesis method of epoxypropyltrimethylammonium chloride - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Girard's Reagent T (CAS 123-46-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Girard's Reagent T, a key derivatizing agent in analytical chemistry. This document includes tabulated data, detailed experimental protocols, and a workflow diagram for its primary application.

Chemical Identity and Properties

Girard's Reagent T, with the CAS number 123-46-6, is chemically known as (Carboxymethyl)trimethylammonium chloride hydrazide. It is a cationic hydrazine reagent widely employed in the derivatization of aldehydes and ketones for enhanced detection and analysis, particularly by mass spectrometry.[1][2]

Physical and Chemical Data

The key physical and chemical properties of Girard's Reagent T are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 123-46-6 | [3] |

| Molecular Formula | C₅H₁₄ClN₃O | [3] |

| Molecular Weight | 167.64 g/mol | [3] |

| Appearance | White to almost white crystalline powder or needle-like crystals. | [1] |

| Melting Point | 188-192 °C (with decomposition) | [1] |

| Boiling Point | Not applicable (decomposes) | [1] |

| Solubility | Soluble in water, acetic acid, glycerol, and ethylene glycol. Slightly soluble in ethanol. Soluble in DMSO (2.78 mg/mL). | [1][4] |

| pKa | Not applicable. As a quaternary ammonium salt, it is permanently charged and does not exhibit a pKa in the typical sense. | [5] |

| Hygroscopicity | Strongly hygroscopic. |

Experimental Protocols

This section outlines the methodologies for determining the key physical properties of Girard's Reagent T and a standard protocol for its primary application.

Melting Point Determination

The melting point of Girard's Reagent T is determined using the capillary method. Due to its hygroscopic nature, special handling is required.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Dessicator for sample storage

Procedure:

-

Ensure the Girard's Reagent T sample is thoroughly dried by storing it in a desiccator over a suitable drying agent.

-

Grind a small amount of the dried sample into a fine powder using a clean, dry mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

If the sample is particularly hygroscopic, the open end of the capillary tube should be sealed using a flame.

-

Place the prepared capillary tube into the heating block of the melting point apparatus.

-

Heat the sample at a rate of approximately 10-15 °C per minute for an initial approximate determination.

-

For a precise measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid is observed (onset of melting) and the temperature at which the last solid particle melts (completion of melting) to define the melting range.[6][7]

Solubility Determination

This protocol provides a qualitative and semi-quantitative method for determining the solubility of Girard's Reagent T in various solvents.

Materials:

-

Girard's Reagent T

-

A selection of solvents (e.g., water, ethanol, methanol, DMSO, dichloromethane)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weigh a specific amount of Girard's Reagent T (e.g., 10 mg) and place it into a clean, dry test tube.

-

Add a measured volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for at least 30 seconds.

-

Visually inspect the solution to determine if the solid has completely dissolved.

-

If the solid dissolves completely, the substance is considered soluble under these conditions. To determine an approximate solubility, continue adding known masses of the solute until saturation is reached (i.e., solid material remains undissolved after thorough mixing).

-

If the solid does not dissolve, the substance is considered sparingly soluble or insoluble in that solvent at the tested concentration.[8][9][10]

Derivatization of Ketones for Mass Spectrometry Analysis

Girard's Reagent T is primarily used to derivatize carbonyl compounds (aldehydes and ketones) to improve their ionization efficiency and facilitate their detection by mass spectrometry.[2] This reaction introduces a permanently charged quaternary ammonium group, making the analyte readily detectable in positive ion mode ESI-MS.[11]

Reagents and Equipment:

-

Ketone-containing sample

-

Girard's Reagent T

-

Reaction solvent (e.g., methanol, ethanol, or an aqueous solution of acetic acid)

-

Heating block or water bath

-

LC-MS system

Protocol:

-

Dissolve the ketone-containing sample in a suitable solvent.

-

Prepare a solution of Girard's Reagent T in the reaction solvent. A common reaction medium is 10% acetic acid in water.

-

Mix the sample solution with the Girard's Reagent T solution. The molar ratio of the reagent to the analyte is typically in excess, ranging from 10:1 to 1000:1, to ensure complete derivatization.

-

Incubate the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for a period ranging from 30 minutes to several hours, depending on the reactivity of the carbonyl compound.[4][11]

-

Following the reaction, the sample can be directly analyzed by LC-MS or subjected to a cleanup step (e.g., solid-phase extraction) to remove excess reagent.

-

The derivatized ketone, now containing a permanent positive charge, can be readily detected and quantified using mass spectrometry in positive ion mode.[11]

Experimental Workflow and Visualization

The following diagram illustrates the general workflow for the derivatization of a ketone-containing sample with Girard's Reagent T for subsequent LC-MS analysis.

Caption: Derivatization workflow of ketones using Girard's Reagent T for LC-MS analysis.

References

- 1. Girard's Reagent T | 123-46-6 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Girard-T reagent | C5H14ClN3O | CID 67156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Girard's Reagent T | TargetMol [targetmol.com]

- 5. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 6. thinksrs.com [thinksrs.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

(2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium;chloride solubility in various solvents

An In-depth Technical Guide on the Solubility of (2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium;chloride (Girard's Reagent T)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly known as Girard's Reagent T, is a cationic derivatizing agent widely employed in analytical chemistry and organic synthesis. Its primary application lies in the selective reaction with carbonyl compounds (aldehydes and ketones) to form water-soluble hydrazones. This property is particularly useful for isolating these compounds from complex mixtures, enhancing their detectability in mass spectrometry, and facilitating their analysis in various biological and chemical matrices. Understanding the solubility of Girard's Reagent T in a range of solvents is crucial for its effective use in these applications, enabling proper solvent selection for reactions, purification, and analysis. This technical guide provides a comprehensive overview of the solubility of Girard's Reagent T, details experimental protocols for solubility determination and derivatization reactions, and visualizes the key chemical pathways and workflows.

Physicochemical Properties

-

IUPAC Name: this compound

-

Synonyms: Girard's Reagent T, Trimethylacethydrazide ammonium chloride, Betaine hydrazide chloride

-

CAS Number: 123-46-6

-

Molecular Formula: C₅H₁₄ClN₃O

-

Molecular Weight: 167.64 g/mol

-

Appearance: White to off-white crystalline powder

Solubility Profile

Girard's Reagent T is a quaternary ammonium salt, which dictates its solubility characteristics. It is generally highly soluble in polar protic solvents, particularly water, and shows decreasing solubility in less polar organic solvents. It is reported to be almost insoluble in hydroxyl-free organic solvents.[2] The hygroscopic nature of the compound should be noted, and it should be stored in a dry environment.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for Girard's Reagent T in various solvents. It is important to note that temperature can significantly affect solubility, but this information is not always available in the literature.

| Solvent | Formula | Type | Solubility | Notes |

| Water | H₂O | Polar Protic | 100 mg/mL[3] | Very soluble.[1] |

| Methanol | CH₃OH | Polar Protic | High Solubility | --- |

| Ethanol | C₂H₅OH | Polar Protic | ~6.6 mg/mL | Slightly soluble (0.66%).[1] Also described as soluble in 150 parts of anhydrous ethanol.[2] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 2.78 mg/mL[4] | Sonication may be required for dissolution.[4] |

| Acetic Acid | CH₃COOH | Polar Protic | Soluble[1] | --- |

| Glycerol | C₃H₈O₃ | Polar Protic | Soluble[1] | --- |

| Ethylene Glycol | C₂H₆O₂ | Polar Protic | Soluble[2] | --- |

| Hydroxyl-free Organic Solvents | e.g., Hexane, Toluene | Nonpolar | Almost Insoluble[2] | --- |

Experimental Protocols

General Protocol for Determining Solubility of an Organic Salt

This protocol provides a general method for determining the solubility of a compound like Girard's Reagent T in a given solvent.

-

Preparation of a Saturated Solution:

-

Add an excess amount of Girard's Reagent T to a known volume of the solvent in a sealed container (e.g., a screw-cap vial).

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

-

Separation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated pipette. To avoid transferring any solid particles, the solution can be filtered through a syringe filter (e.g., 0.45 µm).

-

-

Quantification of the Solute:

-

Determine the mass of the collected supernatant.

-

Evaporate the solvent from the supernatant under reduced pressure or in a drying oven at a temperature that does not cause decomposition of the solute.

-

Weigh the remaining solid residue.

-

-

Calculation of Solubility:

-

Solubility (in g/100 mL) = (mass of residue / volume of supernatant) x 100.

-

Protocol for Derivatization of Carbonyl Compounds

This protocol outlines the general procedure for the derivatization of aldehydes and ketones using Girard's Reagent T for subsequent analysis, often by mass spectrometry.[5]

-

Reaction Setup:

-

Dissolve the sample containing the carbonyl compound in a suitable solvent. A mixture of a polar organic solvent (e.g., methanol or ethanol) and an acidic aqueous buffer (e.g., acetic acid solution) is commonly used to facilitate the dissolution of both the analyte and the reagent.

-

Add Girard's Reagent T to the sample solution. A molar excess of the reagent (e.g., 10-fold or higher) is typically used to drive the reaction to completion.

-

-

Reaction Conditions:

-

The reaction is typically carried out at room temperature or with gentle heating (e.g., 40-60 °C) for a period ranging from 30 minutes to several hours, depending on the reactivity of the carbonyl compound.

-

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Sample Work-up (Optional):

-

For samples requiring purification before analysis, the water-soluble Girard's hydrazone derivative can be separated from non-polar impurities by liquid-liquid extraction. The aqueous layer containing the derivative is retained, while the organic layer containing the impurities is discarded.

-

-

Analysis:

-

The resulting solution containing the derivatized analyte can be directly analyzed, typically by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode, which benefits from the pre-existing positive charge on the Girard's hydrazone.

-

Visualizations

Reaction of Girard's Reagent T with a Carbonyl Compound

The following diagram illustrates the chemical reaction pathway for the derivatization of an aldehyde or a ketone with Girard's Reagent T to form a stable, water-soluble hydrazone.

References

- 1. Girard's Reagent T | 123-46-6 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Girards Reagent T | 123-46-6 | MOLNOVA [molnova.com]

- 4. Girard's Reagent T | TargetMol [targetmol.com]

- 5. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

Girard's Reagent T: A Comprehensive Guide to its Applications in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Girard's Reagent T (GRT), chemically known as (carboxymethyl)trimethylammonium chloride hydrazide, is a powerful derivatizing agent widely employed in analytical chemistry. Its primary function is to react with carbonyl groups (aldehydes and ketones) to form stable, water-soluble hydrazones. This derivatization is particularly valuable in mass spectrometry-based analyses, as the quaternary ammonium group in GRT introduces a permanent positive charge to the analyte. This "charge-tagging" significantly enhances ionization efficiency, leading to improved sensitivity and specificity in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS). This technical guide provides an in-depth review of the core applications of Girard's Reagent T, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Core Applications and Methodologies

Girard's Reagent T has proven to be an invaluable tool for the analysis of a diverse range of carbonyl-containing biomolecules. Its application spans across various fields, from endocrinology to DNA damage assessment.

Analysis of Ketosteroids

The quantification of ketosteroids, a class of steroid hormones characterized by one or more ketone functional groups, is a common application of GRT. These hormones play crucial roles in numerous physiological processes, and their accurate measurement is vital in clinical diagnostics and doping control.

Quantitative Data Summary: Ketosteroid Analysis

| Analyte | Matrix | Analytical Method | Derivatization Conditions | Key Findings | Reference |

| Ecdysteroids | Drosophila Pupa Extract | LC-MS/MS | 50 mg GRT, 50 µL glacial acetic acid in 1 mL 70% isopropanol, 85°C, 4 h | Enabled detection of picogram levels of endogenous hormones. | [1] |

| Androstenedione, 17-hydroxyprogesterone, Cortisol | Human Plasma | ESI-MS/MS | Weakly acidic conditions (details not specified) | Development of a rapid, direct infusion method for congenital adrenal hyperplasia diagnosis. | [2] |

| Oxosteroid Metabolites | Urine | LC-ESI-MS/MS | Not specified in detail, but GRT was selected for its efficiency. | Enhanced ionization efficiency and production of diagnostic product ions for doping control. | [3] |

| Spironolactone and its metabolites | Murine Serum | UHPLC-ESI-MS/MS | 20 µL of Girard's Reagent P (a related reagent) in methanol-acetic acid (9:1, v/v), 37°C, 15 min | Signal enhancement of 1-2 orders of magnitude and elimination of in-source fragmentation. | [4] |

Experimental Protocol: Derivatization of Ecdysteroids for LC-MS/MS Analysis [1]

-

Sample Preparation: Homogenize a single Drosophila pupa in 1 mL of chloroform:methanol (2:1, v/v).

-

Extraction: Re-extract the pellet twice with 1 mL of methanol for 30 minutes each time.

-

Solid-Phase Extraction (SPE): Combine the methanol extracts and clean them up using an HLB Oasis cartridge.

-

Derivatization:

-

Dry the collected eluate and redissolve it in 100 µL of 15% methanol.

-

Add 50 µL of glacial acetic acid and 50 mg of Girard's Reagent T.

-

Incubate the mixture at 85°C for 4 hours.

-

-

Post-Derivatization Cleanup: Clean up the reaction mixture using an HLB Oasis cartridge.

-

Analysis: Inject the cleaned-up sample into the LC-MS/MS system. For endogenous ecdysteroids, an injection volume of 30 µL is recommended.

Workflow for Ketosteroid Analysis using Girard's Reagent T Derivatization

Analysis of Aldehydes and α-Dicarbonyls

Aldehydes are highly reactive molecules involved in various biological processes, including lipid peroxidation. Their accurate quantification is crucial for understanding oxidative stress. α-Dicarbonyls are important in food chemistry and are associated with the formation of advanced glycation endproducts (AGEs).

Quantitative Data Summary: Aldehyde and α-Dicarbonyl Analysis

| Analyte | Matrix | Analytical Method | Derivatization Conditions | Key Findings | Reference |

| Lipid Aldehydes | Tissue | LC-MS/MS | GRT in acetonitrile with formic acid as a catalyst. | Linear concentration range of 10 to 1000 ng/mL. Predictable fragmentation with a neutral loss of 59 Da (trimethylamine). | [5] |

| Glyoxal, Methylglyoxal, 3-Deoxyglucosone, 5-Hydroxymethylfurfural | Soft Drinks | Ion-Pair Reverse Phase HPLC-UV | 0.20 M GRT in 0.20 M glycine buffer (pH 2.1), 40°C, 60 min | Limit of detection in the range of 0.06–0.09 µM (4–12 ng/mL). | [1] |

Experimental Protocol: Derivatization of α-Dicarbonyls for HPLC-UV Analysis [1]

-

Reagent Preparation:

-

Prepare a 0.20 M glycine buffer and adjust the pH to 2.1.

-

Prepare a 0.2 M solution of Girard's Reagent T in water.

-

-

Derivatization:

-

In a reaction vial, mix 200 µL of the 0.20 M glycine buffer (pH 2.1), 200 µL of the 0.2 M Girard's Reagent T solution, and 200 µL of the sample or standard solution.

-

Incubate the mixture in a water bath at 40°C for 60 minutes.

-

-

Analysis: The derivatized sample can be directly analyzed by ion-pair reverse phase HPLC with UV detection (e.g., at 295 nm).

Logical Relationship for Aldehyde Fragmentation after GRT Derivatization

Analysis of Carbohydrates and Glycans

The analysis of carbohydrates and glycans by mass spectrometry is often challenging due to their poor ionization efficiency. GRT derivatization at the reducing end of these molecules introduces a permanent positive charge, significantly improving their detection.

Quantitative Data Summary: Carbohydrate and Glycan Analysis

| Analyte | Matrix | Analytical Method | Derivatization Conditions | Key Findings | Reference |

| Reducing Glycans (neutral and sialylated) | Purified glycoproteins, human milk | MALDI-TOF-MS | On-target derivatization: 0.5 µL DHB matrix, 0.5 µL glycan solution, and 0.5 µL 0.05 M GRT solution mixed on the MALDI target at room temperature. | Signal intensity boosted by 7.44 to 13.47-fold. Suppressed desialylation of sialylated glycans. | [6] |

| N-Glycans | Formalin-Fixed Paraffin-Embedded (FFPE) Tissue | MALDI-MS Imaging | On-tissue derivatization with Girard's Reagent P (a related reagent). | Signal enhancement of over 28-fold for maltooctaose. | [4] |

Experimental Protocol: On-Target Derivatization of Glycans for MALDI-TOF-MS [6]

-

Reagent Preparation:

-

Prepare a matrix solution of 2,5-dihydroxybenzoic acid (DHB) at 20 mg/mL in 1:1 (v/v) acetonitrile/0.1% TFA.

-

Prepare a 0.05 M solution of Girard's Reagent T in a water/methanol/glacial acetic acid mixture (6:1:3, v/v/v).

-

-

On-Target Derivatization:

-

Sequentially deposit 0.5 µL of the DHB matrix solution, 0.5 µL of the glycan sample solution, and 0.5 µL of the Girard's Reagent T solution onto the MALDI target plate.

-

Gently mix the droplets on the target.

-

Allow the deposited sample to air dry at room temperature.

-

-

Analysis: The sample is ready for MALDI-TOF-MS analysis in positive-ion mode.

Workflow for On-Target Derivatization of Glycans for MALDI-MS Analysis

Analysis of DNA Adducts

The detection and quantification of DNA damage, such as oxidative lesions, is critical in toxicology and cancer research. Girard's Reagent T can be used to derivatize aldehyde-containing DNA adducts, enhancing their detection by LC-MS.

Quantitative Data Summary: DNA Adduct Analysis

| Analyte | Matrix | Analytical Method | Derivatization Conditions | Key Findings | Reference |

| 5-Formyl-2′-deoxyuridine (FodU) | Cellular DNA | LC-MS/MS | GRT mixed with FodU (molar ratio of 10:1) in 10% acetic acid at room temperature for 12 h. | ~20-fold improvement in detection limit (3-4 fmol) compared to underivatized FodU. | [7] |

Experimental Protocol: Derivatization of 5-Formyl-2′-deoxyuridine (FodU) [7]

-

Enzymatic Digestion: Digest cellular DNA to nucleosides using appropriate enzymes (e.g., nuclease P1, alkaline phosphatase).

-

Derivatization:

-

Mix the digested DNA sample with Girard's Reagent T at a molar ratio of approximately 10:1 (reagent to estimated FodU).

-

The reaction is carried out in a 10% (by volume) aqueous solution of acetic acid.

-

Incubate at room temperature for 12 hours.

-

-

Analysis: The reaction mixture can be directly analyzed by LC-MS/MS. The use of an isotope-labeled internal standard is recommended for accurate quantification.

Conclusion

Girard's Reagent T is a versatile and effective tool for the analysis of carbonyl-containing compounds in complex biological matrices. Its ability to introduce a permanent positive charge onto analytes significantly enhances the sensitivity and specificity of mass spectrometry-based methods. The applications detailed in this guide, from the analysis of ketosteroids and aldehydes to carbohydrates and DNA adducts, highlight the broad utility of this reagent. The provided experimental protocols and workflows serve as a practical starting point for researchers looking to incorporate Girard's Reagent T derivatization into their analytical methodologies. As the demand for highly sensitive and accurate quantification of biomolecules continues to grow, the importance of derivatization strategies, with Girard's Reagent T at the forefront, is set to increase.

References

- 1. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. On-Tissue Derivatization with Girard’s Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fortunejournals.com [fortunejournals.com]

- 6. Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Steroid Chemistry: A Technical Guide to Girard's Reagents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, historical context, and application of Girard's Reagents, compounds that revolutionized the field of steroid chemistry and continue to find utility in modern analytical techniques. We will delve into their synthesis, mechanism of action, and provide detailed experimental protocols for their use in the isolation and derivatization of carbonyl-containing compounds.

Discovery and Historical Context: Paving the Way for Hormone Therapeutics

In the 1930s, the burgeoning field of steroid chemistry faced a significant hurdle: the efficient isolation of hormones from complex biological matrices. The existing methods were often harsh and resulted in low yields. It was in this scientific landscape that French chemist André Girard , working at the Roussel Laboratories, made a pivotal contribution. In 1936, Girard introduced a series of novel reagents, now famously known as Girard's Reagents, which were designed to selectively react with and solubilize ketones and aldehydes.

These reagents, most notably Girard's Reagent T (trimethylaceto-hydrazide ammonium chloride) and Girard's Reagent P (pyridinioaceto-hydrazide chloride), are cationic hydrazine derivatives. Their unique property of converting non-polar, water-insoluble ketones and aldehydes into water-soluble hydrazones formed the basis of a simple yet elegant separation technique. This breakthrough was instrumental in the large-scale extraction and purification of steroid hormones such as estrone and progesterone from animal sources. The success of Roussel-UCLAF in becoming a major producer of steroid-based pharmaceuticals can be directly attributed to the development and application of these reagents.

Chemical Properties and Synthesis

Girard's Reagents are characterized by a hydrazide functional group, which reacts with carbonyls, and a quaternary ammonium or pyridinium group, which imparts water solubility to the resulting hydrazone.

Table 1: Properties of Girard's Reagents T and P

| Property | Girard's Reagent T | Girard's Reagent P |

| Chemical Name | Trimethylaceto-hydrazide ammonium chloride | Pyridinioaceto-hydrazide chloride |

| CAS Number | 123-46-6 | 1126-58-5 |

| Molecular Formula | C₅H₁₄ClN₃O | C₇H₁₀ClN₃O |

| Molecular Weight | 167.64 g/mol | 187.63 g/mol |

| Structure | [(CH₃)₃N⁺CH₂CONHNH₂]Cl⁻ | [C₅H₅N⁺CH₂CONHNH₂]Cl⁻ |

Synthesis of Girard's Reagents

The synthesis of Girard's Reagents is a two-step process that is readily achievable in a laboratory setting.

Experimental Protocol: Synthesis of Girard's Reagent T

-

Step 1: Synthesis of Ethyl Chloroacetate Quaternary Salt. A solution of ethyl chloroacetate (1 mole) and trimethylamine (1 mole) in a suitable solvent such as ethanol is heated under reflux for 2-3 hours. The resulting quaternary ammonium salt precipitates upon cooling and can be collected by filtration.

-

Step 2: Hydrazinolysis. The quaternary salt from Step 1 (1 mole) is dissolved in absolute ethanol. To this solution, hydrazine hydrate (1 mole) is added, and the mixture is stirred at room temperature for 24 hours. The product, Girard's Reagent T, precipitates and can be collected by filtration, washed with cold ethanol, and dried under vacuum.

Experimental Protocol: Synthesis of Girard's Reagent P

-

Step 1: Synthesis of Ethyl Chloroacetate Pyridinium Salt. A solution of ethyl chloroacetate (1 mole) and pyridine (1 mole) is heated under reflux for 2-3 hours. The pyridinium salt that forms is typically a viscous oil that can be solidified by trituration with ether.

-

Step 2: Hydrazinolysis. The pyridinium salt from Step 1 (1 mole) is dissolved in absolute ethanol, and hydrazine hydrate (1 mole) is added. The mixture is stirred at room temperature for 24 hours. Girard's Reagent P precipitates and is collected by filtration, washed with cold ethanol, and dried.

Mechanism of Action and Application in Carbonyl Separation

The utility of Girard's Reagents lies in their ability to reversibly form water-soluble hydrazones with aldehydes and ketones. The reaction is typically carried out in an alcoholic solvent with a catalytic amount of acid.

Unveiling the Spectroscopic Signature of Girard's Reagent T: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Girard's Reagent T, a cationic derivatizing agent, plays a pivotal role in analytical chemistry, particularly in enhancing the detection of carbonyl-containing compounds in mass spectrometry. This technical guide provides an in-depth look at the spectroscopic characteristics of Girard's Reagent T, offering a valuable resource for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Girard's Reagent T, providing a quantitative snapshot of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectrum

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR Spectrum

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Note: While several sources indicate the availability of ¹H and ¹³C NMR spectra, specific chemical shift and coupling constant data were not found in the provided search results. Researchers are encouraged to consult spectral databases such as ChemicalBook for this information.[1]

Infrared (IR) Spectroscopy Data

The FT-IR spectrum of Girard's Reagent T reveals characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| Specific peak frequencies not available in search results | C=O (amide), N-H (amine), C-N, C-H |

A representative FT-IR spectrum is available on ResearchGate, though specific peak values are not enumerated in the provided information.[2]

Mass Spectrometry (MS) Data

Girard's Reagent T is designed to improve the ionization efficiency of analytes in mass spectrometry.[3][4][5] The reagent itself exhibits a characteristic mass-to-charge ratio.

| Parameter | Value |

| Molecular Weight | 167.64 g/mol [6] |

| Molecular Formula | C₅H₁₄ClN₃O[7] |

| InChI Key | YSULOORXQBDPCU-UHFFFAOYSA-N[1][8] |

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for Girard's Reagent T itself were not extensively detailed in the search results. However, the following outlines the general procedures for the use of Girard's Reagent T as a derivatizing agent, which can be adapted for the characterization of the reagent.

General Derivatization Protocol for Mass Spectrometry

This protocol describes the general steps for derivatizing a carbonyl-containing analyte with Girard's Reagent T prior to mass spectrometry analysis.[9]

Materials:

-

Girard's Reagent T

-

Analyte containing a ketone or aldehyde functional group

-

Appropriate solvent (e.g., methanol, ethanol, dichloromethane)[9]

-

Heating apparatus (if necessary)

-

Nitrogen stream or centrifugal evaporator for drying

-

Extraction or chromatography apparatus for purification (optional)

Procedure:

-

Dissolve the analyte in a suitable solvent.

-

Add Girard's Reagent T to the analyte solution. A molar ratio of 1:1 to 1:10 (analyte:reagent) is commonly used.[9]

-

The reaction can proceed at room temperature or be heated to 50-60°C for 1-2 hours to facilitate the reaction.[9]

-

After the reaction is complete, the solvent can be removed by drying under a nitrogen stream or using a centrifugal evaporator.

-

The resulting derivatized product can be purified using extraction or column chromatography if necessary.[9]

-

The purified derivative is then reconstituted in an appropriate solvent for mass spectrometry analysis.

Visualizing the Workflow

The following diagrams illustrate the logical workflow of using Girard's Reagent T for the derivatization and analysis of carbonyl compounds.

References

- 1. Girard's Reagent T(123-46-6) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liquid chromatography-mass spectrometry behavior of Girard's reagent T derivatives of oxosteroid intact phase II metabolites for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. med.upenn.edu [med.upenn.edu]

- 6. Girard’s reagent T for HPLC derivatization, LiChropur , 99.0-101.0 AT 123-46-6 [sigmaaldrich.com]

- 7. Cas 123-46-6,Girard's Reagent T | lookchem [lookchem.com]

- 8. Girard-T reagent | C5H14ClN3O | CID 67156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Girard's Reagent T | TargetMol [targetmol.com]

An In-depth Technical Guide to the Thermodynamic Properties of (2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium chloride, widely known by its trivial name Girard's Reagent T, is a cationic derivatizing agent with significant applications in analytical and organic chemistry. Its primary utility lies in its ability to react with carbonyl compounds (ketones and aldehydes) to form water-soluble hydrazones.[1][2] This property is invaluable for separating carbonyl-containing molecules from complex matrices, enhancing their solubility, and improving their ionization efficiency in mass spectrometry, an approach often termed "charge-tagging".[1]

This technical guide provides a comprehensive overview of the known physical properties of Girard's Reagent T and outlines the standard experimental and computational methodologies for determining its core thermodynamic properties. Understanding these properties is crucial for optimizing its use in chemical synthesis, purification, and analytical applications, as well as for ensuring its stability and safety in storage and handling.

Chemical and Physical Properties

Girard's Reagent T is a white to off-white crystalline powder. It is known to be hygroscopic and should be stored in well-stoppered containers.[3] Key identification and physical property data are summarized in Table 1.

Table 1: Physical and Chemical Properties of (2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium chloride

| Property | Value | Source(s) |

| IUPAC Name | (2-hydrazinyl-2-oxoethyl)-trimethylazanium chloride | [4] |

| Synonyms | Girard's Reagent T, Betaine hydrazide hydrochloride | [4] |

| CAS Number | 123-46-6 | [3] |

| Molecular Formula | C₅H₁₄ClN₃O | [4] |

| Molecular Weight | 167.64 g/mol | [3][4] |

| Melting Point | 188-192 °C (with decomposition) | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Very soluble in water; soluble in acetic acid and glycerol; slightly soluble in ethanol (0.66%); practically insoluble in non-hydroxylic organic solvents. | [1] |

Thermodynamic Data

Table 2: Core Thermodynamic Properties (Illustrative Template)

| Thermodynamic Property | Symbol | Value (Hypothetical) | Units |

| Standard Enthalpy of Formation (solid) | ΔHf°(s) | Data to be determined | kJ/mol |

| Standard Gibbs Free Energy of Formation (solid) | ΔGf°(s) | Data to be determined | kJ/mol |

| Standard Molar Entropy (solid) | S°(s) | Data to be determined | J/(mol·K) |

| Molar Heat Capacity (solid, at 298.15 K) | Cp,m | Data to be determined | J/(mol·K) |

| Enthalpy of Solution (in water, infinite dilution) | ΔHsol° | Data to be determined | kJ/mol |

| Lattice Enthalpy | ΔHL | Data to be determined | kJ/mol |

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of a hygroscopic organic salt like Girard's Reagent T requires specific experimental protocols to ensure accuracy.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are fundamental thermal analysis techniques. DSC measures the heat flow into or out of a sample as a function of temperature or time, while TGA measures changes in mass.[5] For Girard's Reagent T, these methods are used to determine its melting point, decomposition temperature, and heat capacity.

-

Objective: To determine heat capacity (Cp), melting point (Tm), enthalpy of fusion (ΔHfus), and thermal decomposition profile.

-

Apparatus: A calibrated Differential Scanning Calorimeter and a Thermogravimetric Analyzer.

-

Procedure:

-

A small, precisely weighed sample (5-10 mg) of Girard's Reagent T is hermetically sealed in an aluminum pan to prevent water absorption or loss. An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

A temperature program is initiated, typically heating the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting and decomposition points (e.g., 25 °C to 300 °C).[6]

-

The heat flow (DSC) and mass change (TGA) are recorded as a function of temperature.

-

-

Data Analysis:

-

The melting point is identified as the onset temperature of the melting endotherm on the DSC curve.

-

The enthalpy of fusion is calculated by integrating the area of the melting peak.

-

Heat capacity is determined by analyzing the shift in the baseline of the heat flow signal.

-

The TGA curve indicates the temperature at which decomposition begins, characterized by a loss of mass.[7]

-

Caption: Workflow for DSC/TGA Analysis.

Bomb Calorimetry

To determine the standard enthalpy of formation (ΔHf°), the standard enthalpy of combustion (ΔHc°) is first measured experimentally using a bomb calorimeter.

-

Objective: To measure the enthalpy of combustion.

-

Apparatus: An adiabatic bomb calorimeter.

-

Procedure:

-

A pellet of a known mass of Girard's Reagent T is placed in a crucible inside a high-pressure stainless steel vessel (the "bomb").

-

The bomb is filled with pure oxygen under high pressure (e.g., 30 atm).

-

The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

The sample is ignited electrically. The complete combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

The temperature change is measured with high precision.

-

-

Data Analysis:

-

The heat released by the reaction is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system.

-

The enthalpy of combustion is calculated from the heat released and the moles of sample burned.

-

Using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂, and HCl), the standard enthalpy of formation of Girard's Reagent T is calculated.[8]

-

Solution Calorimetry

Solution calorimetry is used to determine the enthalpy of solution (ΔHsol), which is the heat absorbed or released when a substance dissolves in a solvent.

-

Objective: To measure the enthalpy of solution in water.

-

Apparatus: A constant-pressure calorimeter (e.g., a "coffee-cup" calorimeter for simple measurements or a more sophisticated solution calorimeter).[9]

-

Procedure:

-

A known volume of deionized water is placed in the calorimeter, and its temperature is allowed to stabilize.

-

A precisely weighed amount of Girard's Reagent T is added to the water.

-

The mixture is stirred to ensure complete dissolution, and the temperature change is recorded until a stable final temperature is reached.

-

-

Data Analysis: The heat absorbed or released by the solution is calculated using the formula q = mcΔT, where 'm' is the mass of the solution, 'c' is its specific heat capacity, and 'ΔT' is the temperature change.[10] The enthalpy of solution is then determined per mole of the solute.

Computational Thermochemistry

In the absence of experimental data, computational methods provide a powerful tool for estimating thermodynamic properties. Quantum mechanical methods, such as Density Functional Theory (DFT) or more accurate composite methods (e.g., G3, G4), can be used to calculate the gas-phase enthalpy of formation.[11]

Caption: Computational Thermochemistry Workflow.

This workflow involves:

-

Structure Optimization: The 3D structure of the cation is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum and to determine the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.[11]

-

High-Level Energy Calculation: A high-accuracy single-point energy calculation is performed.

-

Gas-Phase Enthalpy Calculation: The gas-phase enthalpy of formation is calculated using the atomization method, which relies on the computed energy of the molecule and the known experimental enthalpies of formation of its constituent atoms.

-

Solid-State Enthalpy Estimation: To estimate the solid-phase enthalpy of formation, the gas-phase value is combined with an estimated lattice enthalpy, which can be derived from empirical methods.[12]

Conclusion

While direct experimental data for the core thermodynamic properties of (2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium chloride are sparse, this guide outlines the established methodologies for their determination. The physical properties, such as melting point and solubility, are well-documented and provide a foundation for its practical application. For a complete thermodynamic profile, the experimental protocols of DSC/TGA, bomb calorimetry, and solution calorimetry, complemented by computational modeling, provide a robust framework for characterization. Such data are indispensable for researchers in drug development and analytical sciences who rely on Girard's Reagent T for its unique chemical properties.

References

- 1. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Girard’s reagent T 98 123-46-6 [sigmaaldrich.com]

- 4. Girard-T reagent | C5H14ClN3O | CID 67156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. iitk.ac.in [iitk.ac.in]

- 6. Study on the Moisture Absorption and Thermal Properties of Hygroscopic Exothermic Fibers and Related Interactions with Water Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 8. jpyro.co.uk [jpyro.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Quantum Mechanical Methods Predict Accurate Thermodynamics of Biochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benchmark Measurements for Energetic Salts: A Prerequisite toward Improved Estimation Methods for Lattice Enthalpy - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Hydrazone Formation with Girard's Reagent T: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Girard's Reagent T (GRT), chemically known as (carboxymethyl)trimethylammonium chloride hydrazide, is a highly effective derivatizing agent used extensively in analytical chemistry and various biomedical research fields. Its primary function is to react with carbonyl compounds, such as ketones and aldehydes, to form stable, water-soluble hydrazones. This derivatization is particularly valuable for enhancing the ionization efficiency and detection sensitivity of analytes in mass spectrometry-based applications, including the analysis of steroids, nucleosides, and other metabolites.[1][2][3] This guide provides a detailed exploration of the mechanism of hydrazone formation with Girard's Reagent T, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

The Two-Stage Reaction Mechanism

The formation of a hydrazone with Girard's Reagent T is a two-stage process that is catalyzed by acid.[4][5] The reaction proceeds through the initial formation of an aminomethanol (also known as a carbinolamine) intermediate, followed by a dehydration step to yield the final hydrazone product. The overall rate of the reaction and the rate-determining step are highly dependent on the pH of the reaction medium.[4]

Stage 1: Nucleophilic Addition and Formation of the Aminomethanol Intermediate

The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazine moiety of Girard's Reagent T on the electrophilic carbonyl carbon of the aldehyde or ketone. This addition reaction leads to the formation of a zwitterionic intermediate, which rapidly undergoes proton transfer to form a neutral aminomethanol intermediate.[4] This initial step is generally reversible.

Stage 2: Acid-Catalyzed Dehydration

The subsequent step involves the acid-catalyzed dehydration of the aminomethanol intermediate. Protonation of the hydroxyl group on the aminomethanol converts it into a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom then facilitates the elimination of a water molecule, leading to the formation of a C=N double bond and the final hydrazone product.[4]

The pH of the solution plays a critical role in this mechanism. At a lower pH (acidic conditions), the dehydration of the aminomethanol is the rate-determining step. As the pH increases (moving towards neutral), the formation of the aminomethanol intermediate becomes the rate-limiting step.[4] This is because at higher pH, there is a lower concentration of hydronium ions to catalyze the dehydration, and the nucleophilicity of the hydrazine is higher. Studies on the reaction of Girard's Reagent T with naphthaldehydes have shown a break in the pH-rate profile around pH 4-5, indicating this change in the rate-determining step.[4]

Figure 1: General mechanism of hydrazone formation with Girard's Reagent T.

Quantitative Data on Reaction Conditions

The efficiency of hydrazone formation is influenced by several factors, including the molar ratio of Girard's Reagent T to the carbonyl compound, reaction time, temperature, and the solvent system. The following tables summarize quantitative data from studies on the derivatization of various compounds.

Table 1: Optimization of Girard's Reagent T Derivatization of 5-Formyl-2'-deoxyuridine (FodU) [1]

| Molar Ratio (GirT:FodU) | Reaction Time (hours) | Temperature | Solvent | Observations |

| 2:1 | 12 | Room Temperature | 10% Acetic Acid | Incomplete reaction |

| 10:1 | 12 | Room Temperature | 10% Acetic Acid | Significant hydrazone formation |

| 30:1 | 12 | Room Temperature | 10% Acetic Acid | Near-complete reaction |

| 100:1 | 12 | Room Temperature | 10% Acetic Acid | Optimal for high yield |

| 300:1 | 12 | Room Temperature | 10% Acetic Acid | High yield |

| 1000:1 | 12 | Room Temperature | 10% Acetic Acid | High yield |

| 2000:1 | 12 | Room Temperature | 10% Acetic Acid | High yield |

| 10:1 | 0.17 (10 min) | Room Temperature | 10% Acetic Acid | Partial reaction |

| 10:1 | 1 | Room Temperature | 10% Acetic Acid | Increasing hydrazone formation |

| 10:1 | 2 | Room Temperature | 10% Acetic Acid | Increasing hydrazone formation |

| 10:1 | 4 | Room Temperature | 10% Acetic Acid | Near-complete reaction |

| 10:1 | 12 | Room Temperature | 10% Acetic Acid | Optimal reaction time |

| 10:1 | 24 | Room Temperature | 10% Acetic Acid | No significant increase in yield |

Table 2: General Reaction Conditions for Derivatization of Aldehydes and Ketones [6]

| Parameter | Recommended Range | Notes |

| Molar Ratio (GirT:Analyte) | 1:1 to 10:1 | Higher ratios may be needed for complex samples. |

| Temperature | Room Temperature to 60°C | Elevated temperatures can increase the reaction rate. |

| Reaction Time | 1 - 2 hours | Dependent on temperature and substrate reactivity. |

| Solvent | Methanol, Dichloromethane, Water | Choice of solvent depends on the solubility of the analyte. |

Detailed Experimental Protocols

The following are representative protocols for the derivatization of carbonyl compounds using Girard's Reagent T, based on methodologies cited in the literature.

Protocol 1: Derivatization of 5-Formyl-2'-deoxyuridine (FodU) for LC-MS/MS Analysis [1]

-

Sample Preparation: Dissolve the FodU sample in a suitable solvent.

-

Reagent Preparation: Prepare a stock solution of Girard's Reagent T.

-

Reaction Mixture: Mix aliquots of the FodU solution with the Girard's Reagent T solution at a desired molar ratio (e.g., 100:1 GirT:FodU) in the presence of 10% acetic acid.

-

Incubation: Allow the reaction mixture to stand at room temperature in the dark for 12 hours.

-

Reaction Quenching: Stop the reaction by freezing the mixture at -80°C.

-

Analysis: The resulting hydrazone derivatives can be directly analyzed by LC-MS/MS.

Protocol 2: General Derivatization of Aldehydes and Ketones [6]

-

Sample Dissolution: Dissolve the sample containing the aldehyde or ketone in an appropriate solvent (e.g., methanol or dichloromethane).

-

Addition of Reagent: Add Girard's Reagent T to the sample solution. The molar ratio of Girard's Reagent T to the analyte is typically between 1:1 and 10:1.

-

Heating: Heat the reaction mixture to 50–60°C and maintain for 1–2 hours.

-

Purification (if necessary): After the reaction is complete, the derivatives can be purified by methods such as nitrogen drying, extraction, or column chromatography, depending on the sample and solvent used.

Figure 2: General experimental workflow for Girard's Reagent T derivatization.

Applications in Research and Drug Development

The derivatization of carbonyl compounds with Girard's Reagent T has found widespread application in various scientific disciplines.

-

Steroid Analysis: Girard's reagents were originally developed for the derivatization and solubilization of steroids.[1] This technique is still widely used to enhance the detection of ketosteroids in biological matrices for doping control and endocrinology research.[3][7]

-

Metabolomics: The "charge-tagging" approach using Girard's Reagent T significantly improves the sensitivity and specificity of detecting low-abundance carbonyl-containing metabolites in complex biological samples.[8][9] This is crucial for biomarker discovery and understanding metabolic pathways.

-

DNA Damage Analysis: The method has been successfully applied to quantify oxidative DNA lesions such as 5-formyl-2'-deoxyuridine, which is a mutagenic product of thymidine damage.[1] This allows for a more sensitive assessment of genotoxic exposures.

-

Pharmaceutical Analysis: The derivatization can be used to improve the analytical characteristics of drug molecules and their metabolites that contain ketone or aldehyde functional groups, aiding in pharmacokinetic and pharmacodynamic studies.[10]

References

- 1. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mass Spectrometry Imaging for Dissecting Steroid Intracrinology within Target Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics and mechanism of the formation of Girard T hydrazones from naphthaldehydes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Girard's Reagent T | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. med.upenn.edu [med.upenn.edu]

Methodological & Application

Application of (2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium chloride in Mass Spectrometry: A Detailed Guide for Researchers

(2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium chloride , more commonly known as Girard's Reagent T (GirT) , is a powerful derivatizing agent extensively utilized in mass spectrometry to enhance the detection and quantification of carbonyl-containing compounds, such as ketones and aldehydes. Its primary function is to introduce a pre-charged quaternary ammonium group onto the target analyte. This permanent positive charge significantly improves ionization efficiency in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, leading to substantial increases in sensitivity.[1][2][3] This application note provides detailed protocols and data for the use of GirT in the analysis of various classes of biomolecules.

Principle of Derivatization

GirT reacts with the carbonyl group (ketone or aldehyde) of a target molecule in a mildly acidic solution to form a stable hydrazone. The key feature of the resulting derivative is the presence of a quaternary ammonium ion, which ensures a permanent positive charge. This charge facilitates facile detection in the positive ion mode of the mass spectrometer, often leading to a significant enhancement in signal intensity and improved limits of detection.[1][4]

Key Applications

The application of GirT derivatization is broad, with significant utility in the analysis of:

-

Steroids and Oxosteroids: Enhancing the detection of low-abundance steroids in complex biological matrices like serum and tissue.[5][6][7]

-

Oligosaccharides and Glycans: Improving the sensitivity of glycomic analyses, enabling the detection of small oligosaccharides at low concentrations.[2][8][9]

-

DNA Lesions: Facilitating the sensitive quantification of oxidative DNA damage products containing aldehyde groups.[1][5]

-

Metabolomics: Profiling the carbonyl submetabolome in biological samples to identify potential disease biomarkers.[10][11]

-

Proteomics: Identifying sites of protein carbonylation, a marker of oxidative stress.[12]

Quantitative Performance

Derivatization with GirT has been shown to dramatically improve the analytical sensitivity for various compounds. The following table summarizes the reported performance enhancements.

| Analyte Class | Analyte Example | Mass Spectrometry Platform | Improvement Factor | Limit of Detection (LOD) | Reference |

| DNA Lesions | 5-Formyl-2'-deoxyuridine (FodU) | LC-MS/MS | ~20-fold | 3-4 fmol | [1][5] |

| Oligosaccharides | Glucose, Cellobiose | MALDI | ~1000-fold | Not specified | [2] |

| Steroids | Spironolactone and metabolites | UHPLC-ESI-MS/MS | 1-2 orders of magnitude | Not specified | [7] |

| Glycans | N-glycans from glycoproteins | MALDI-MSI | Up to 230-fold | Not specified | [13] |

Experimental Protocols

Herein, we provide detailed protocols for the derivatization of different classes of molecules using Girard's Reagent T.

Protocol 1: Derivatization of Steroids in Human Serum

This protocol is adapted from methods for the analysis of ketosteroids.[4][14]

1. Sample Preparation and Extraction:

- To 100 µL of serum, add an appropriate internal standard solution (e.g., isotopically labeled steroids).

- Perform a liquid-liquid extraction (LLE) with a suitable organic solvent such as methyl tert-butyl ether (MTBE).

- Evaporate the organic extract to dryness under a stream of nitrogen.

2. Derivatization Reaction:

- Reconstitute the dried extract in a solution of 10% acetic acid in methanol.

- Add Girard's Reagent T solution (e.g., 1 mg/mL in water).

- Incubate the reaction mixture. Optimal conditions may vary, but a common starting point is 60°C for 10-15 minutes.[4][7] For more challenging derivatizations, such as with ecdysteroids, incubation at 85°C for up to 4 hours may be necessary.[12][15]

- Evaporate the sample to dryness under nitrogen.

3. Sample Clean-up and Analysis:

- Reconstitute the dried derivative in a solvent compatible with the LC-MS system (e.g., 50:50 methanol:water).

- Inject an aliquot into the LC-MS/MS system for analysis.

LC-MS/MS Parameters (General Guidance):

-

Column: C18 reversed-phase column (e.g., Zorbax SB-C18, 0.5x150 mm, 5 µm).[1]

-

Mobile Phase A: Water with 0.1% formic acid or 20 mM ammonium acetate.[1]

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A linear gradient from low to high organic phase over 15-60 minutes.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS/MS Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification, monitoring the characteristic neutral loss of trimethylamine (59 Da) from the derivatized analyte.[4]

Protocol 2: On-Target Derivatization of Oligosaccharides for MALDI-MS

This protocol is a simplified on-target method for rapid analysis.[9]

1. Reagent Preparation:

- GirT Solution: Dissolve Girard's Reagent T in a water/methanol/glacial acetic acid mixture (6:1:3, v/v/v) to a final concentration of 0.05 M.

- Matrix Solution: Prepare a saturated solution of a suitable matrix (e.g., 2,5-dihydroxybenzoic acid - DHB) in 1:1 (v/v) acetonitrile/0.1% TFA.

2. On-Target Derivatization and Sample Spotting:

- Sequentially deposit 0.5 µL of the matrix solution, 0.5 µL of the oligosaccharide sample solution (dissolved in water), and 0.5 µL of the GirT solution onto the MALDI target plate.

- Gently mix the droplets on the target plate.

- Allow the sample spot to dry completely at room temperature.

3. MALDI-TOF-MS Analysis:

- Analyze the sample in positive ion mode. The derivatized oligosaccharides will be detected as permanently charged molecular ions [M]+.

Protocol 3: Derivatization of DNA Lesions (5-Formyl-2'-deoxyuridine)

This protocol is based on the sensitive detection of FodU in cellular DNA.[1]

1. Sample Preparation:

- Enzymatically digest DNA samples to release individual nucleosides.

2. Derivatization Reaction:

- Mix the nucleoside sample with Girard's Reagent T in a solution containing 10% acetic acid.

- The molar ratio of GirT to the analyte should be optimized, with ratios from 10:1 to 1000:1 being tested.

- Incubate the reaction mixture at room temperature in the dark for 12 hours.

- Stop the reaction by freezing at -80°C.

3. LC-MS/MS Analysis:

- Analyze the reaction mixture directly by LC-MS/MS.

LC-MS/MS Parameters:

-

Column: Zorbax SB-C18 column (0.5x150 mm, 5 µm).[1]

-

Mobile Phase A: 20 mM ammonium acetate.[1]

-

Mobile Phase B: Acetonitrile.

-

Gradient: A 60-minute gradient from 0-60% acetonitrile.[1]

-

Flow Rate: 8.0 µL/min.

-

Ionization Mode: Positive ESI.

-

MS Detection: Monitor the fragmentation of the M+ ion of the GirT-conjugate.

Visualizing Workflows and Pathways

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

Caption: General workflow for GirT derivatization and LC-MS/MS analysis.

Caption: Workflow for on-target GirT derivatization for MALDI-MS.

Caption: Reaction of Girard's Reagent T with a carbonyl compound.

Conclusion

(2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium chloride (Girard's Reagent T) is an invaluable tool for researchers in various scientific disciplines, particularly those involved in drug development and biomarker discovery. Its ability to significantly enhance the mass spectrometric detection of carbonyl-containing compounds provides a robust method for sensitive and reliable quantification. The protocols and data presented in this application note offer a solid foundation for the successful implementation of GirT derivatization in your analytical workflows.

References

- 1. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Derivatization of small oligosaccharides prior to analysis by matrix-assisted laser desorption/ionization using glycidyltrimethylammonium chloride and Girard's reagent T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cationic Derivatization of Oligosaccharides with Girard's T Reagent for Improved Performance in Matrix-assisted Laser Desorption/Ionization and Electrospray Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 4. escholarship.org [escholarship.org]

- 5. Derivatization with Girard reagent T combined with LC-MS/MS for the sensitive detection of 5-formyl-2'-deoxyuridine in cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Derivatization of small oligosaccharides prior to analysis by matrix-assisted laser desorption/ionization using glycidyltrimethylammonium chloride and Girard's reagent T. | Sigma-Aldrich [sigmaaldrich.com]

- 7. med.upenn.edu [med.upenn.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: (2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium chloride in Proteomics Research

(2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium chloride , commonly known as Girard's Reagent T (GirT), is a valuable tool in proteomics and related fields. Its primary utility lies in its ability to react with carbonyl groups (aldehydes and ketones) to form stable hydrazones. This derivatization introduces a permanently charged quaternary ammonium group, which significantly enhances the ionization efficiency and detection sensitivity of labeled molecules in mass spectrometry (MS). These characteristics make Girard's Reagent T particularly useful for the analysis of protein modifications and glycans.

Key Applications in Proteomics:

-

Quantitative Analysis of Protein Carbonylation: Protein carbonylation is a major indicator of oxidative stress and is implicated in various diseases. Girard's Reagent T and its analogue, Girard's Reagent P (GirP), can be used to label carbonylated proteins, enabling their enrichment and identification.[1][2][3][4] Isotope-labeled versions of these reagents allow for quantitative comparisons of protein carbonylation levels between different samples.[1][4]

-

Enhanced Detection of N-Glycans in Glycoproteomics: The analysis of N-glycans released from glycoproteins is often challenging due to their low ionization efficiency. Derivatization with Girard's Reagent T introduces a fixed positive charge, leading to a substantial increase in signal intensity in MALDI and ESI-MS.[5][6][7][8] This has been successfully applied to on-tissue derivatization for MALDI imaging of N-glycans.[5][6]

-

Derivatization of Carbonyl-Containing Biomolecules: Beyond proteins and glycans, Girard's Reagent T is a versatile derivatizing agent for various carbonyl-containing biomolecules, such as steroids and specific DNA lesions, facilitating their sensitive detection by LC-MS/MS.[9][10]

Quantitative Data Summary

The use of Girard's Reagent T and P significantly improves the detection of target molecules. The following tables summarize the quantitative improvements reported in various studies.

Table 1: Enhancement of Mass Spectrometry Signals for Saccharides with Girard's Reagent P Derivatization [5]

| Analyte | Signal Enhancement Factor |

| Glucose | ~230-fold |

| Maltooctaose | >28-fold |

Table 2: Improved N-Glycan Detection with On-Tissue Girard's Reagent P Labeling [5][6]

| Condition | Number of N-Glycans Detected | Number of Sialylated N-Glycans Detected |

| Underivatized Tissue | 27 | 0 |

| On-Tissue GP Labeling | 46 | 7 |

Table 3: Signal Enhancement of Glycans using Girard's Reagent T On-Target Derivatization (GTOD) [7][8]

| Analyte | Average Signal Intensity Boost (n=3) |

| Lactose | 7.44-fold |

| Sialylated N-glycans (from bovine fetuin) | 9.13-fold |

| Neutral N-glycans (from RNaseB) | 12.96-fold |

| Neutral N-glycans (from ovalbumin) | 13.47-fold |

Table 4: Identification of Carbonylated Peptides in Oxidized Yeast Proteome using Girard's Reagent P [1][4]

| Sample | Number of Identified Carbonylated Peptides | Number of Identified Distinct Proteins |

| Oxidized Yeast Proteome | 41 | 36 |

Experimental Protocols and Methodologies

Protocol 1: Quantitative Analysis of Protein Carbonylation using Isotope-Labeled Girard's Reagent P

This protocol is adapted from methodologies used for the identification and quantification of protein carbonylation.[1][4]

Objective: To identify and quantify carbonylated proteins in a complex biological sample by labeling with light and heavy forms of Girard's Reagent P (GPR).

Materials:

-

Protein samples (e.g., control and oxidatively stressed cell lysates)

-

Light (d0) and heavy (d5) isotope-labeled Girard's Reagent P

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Strong Cation Exchange (SCX) chromatography columns

-

LC-MS/MS system

Procedure:

-

Protein Extraction and Preparation:

-

Extract proteins from control and treated samples using a suitable lysis buffer.

-

Determine the protein concentration for each sample.

-

-

Derivatization with Girard's Reagent P:

-

Aliquot equal amounts of protein from the control and treated samples.

-

Label the control sample with the light (d0) Girard's Reagent P and the treated sample with the heavy (d5) Girard's Reagent P. The reaction is typically carried out in a buffer at a slightly acidic pH.

-

-

Sample Combination and Digestion:

-

Combine the light and heavy labeled protein samples in a 1:1 ratio.

-

Denature the proteins using 8 M urea.

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

-

Dilute the urea concentration to less than 2 M and digest the proteins overnight with trypsin.

-

-

Enrichment of Labeled Peptides:

-

LC-MS/MS Analysis:

-

Analyze the enriched peptides by LC-MS/MS.

-

The light and heavy labeled peptide pairs will co-elute and can be distinguished by their mass difference in the MS1 scan.

-

The ratio of the peak intensities of the heavy and light peptide pairs provides the relative quantification of carbonylation at specific sites.

-

-

Data Analysis:

-

Identify the carbonylated peptides and their parent proteins using a suitable proteomics database search engine.

-

Quantify the relative changes in carbonylation based on the intensity ratios of the isotopic pairs.

-

Protocol 2: On-Tissue Derivatization of N-Glycans with Girard's Reagent P for MALDI-MS Imaging